2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Description
Chemical Structure: The compound 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone (molecular formula: C₁₉H₂₁N₃OS; molecular weight: 339.46 g/mol) features a quinoline core substituted with four methyl groups (at positions 2, 2, 4, and 6) and a pyrimidin-2-ylsulfanyl-ethanone moiety at position 1 of the quinoline ring .
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAYZWUJZKCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through Friedländer synthesis or other cyclization methods.
Coupling of the Rings: The final step involves coupling the pyrimidine and quinoline rings through a suitable linker, such as ethanone, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in ethanone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Structural Impact on Bioactivity: The tetramethylquinoline group in the target compound and its analog likely improves membrane permeability compared to simpler aryl systems (e.g., phenyl or pyridine in ). However, the absence of electron-withdrawing groups (e.g., Cl in ) may reduce antimicrobial potency. Sulfanyl Linkages: Pyrimidin-2-ylsulfanyl (target compound) and triazolobenzothiazolylsulfanyl substituents may enhance binding to cysteine-rich enzymes (e.g., bacterial thioredoxin reductase), whereas dihydropyrimidin-2-thiones show broader but less potent activity.
Activity Gaps: While oxadiazole derivatives exhibit strong antibacterial activity (MIC 4 µg/mL), the target compound’s bioactivity remains unverified. Its structural complexity (tetramethylquinoline) may prioritize stability over potency.
Synthetic Feasibility: The target compound’s synthesis likely requires multi-step protocols (e.g., imine cyclization or coupling reactions ), whereas simpler ethanones (e.g., ) are synthesized in fewer steps.
Research Findings and Implications
- Antimicrobial Potential: Structural analogs like oxadiazoles and dihydropyrimidinones suggest that introducing electron-withdrawing groups (e.g., Cl, NMe₂) to the target compound’s pyrimidine ring could enhance activity.
- Drug-Likeness: The tetramethylquinoline scaffold may improve metabolic stability compared to smaller heterocycles (e.g., pyridine in ), but its high molecular weight (339.46 g/mol) could limit oral bioavailability.
- Future Directions: Bioactivity Screening: Priority should be given to testing the target compound against Gram-positive/negative bacteria and fungi. Structural Optimization: Substituting the pyrimidine ring with halogens or amino groups (as in ) could refine potency.
Biological Activity
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound characterized by its unique structure that includes a pyrimidine ring, a quinoline ring, and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound can be described using its IUPAC name and structural formula. The molecular formula is , and its molecular weight is approximately 345.45 g/mol. The presence of the pyrimidine and quinoline rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition or receptor modulation.
Structure Representation
| Property | Value |
|---|---|
| IUPAC Name | 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone |
| Molecular Formula | |
| Molecular Weight | 345.45 g/mol |
| InChI | InChI=1S/C19H21N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3 |
The biological activity of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is largely attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various biological pathways. The specific mechanisms remain to be fully elucidated through further research.
Case Studies and Research Findings
A comparative analysis of similar compounds highlights the biological potential of derivatives containing pyrimidine and quinoline structures:
- Compound A : Demonstrated significant anti-HIV activity with an IC50 value less than 1 nM in cell-free assays.
- Compound B : Exhibited potent antimicrobial activity against Gram-positive bacteria.
- Compound C : Showed selective inhibition of cancer cell lines with minimal cytotoxicity.
These findings suggest that 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone may possess similar biological activities warranting further investigation.
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-(pyrimidin-2-ylsulfanyl)-1-(quinolin-1(2H)-yl)ethanone | Lacks tetramethyl substitution | Moderate antimicrobial activity |
| 5-Alkyl-pyrimidine derivatives | Various alkyl substitutions | Anti-HIV activity |
| 6-Dimethoxy-pyrimidine derivatives | Presence of methoxy groups | Antitumor properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
